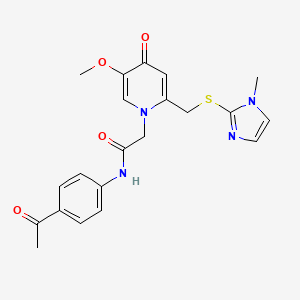

N-(4-acetylphenyl)-2-(5-methoxy-2-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(4-acetylphenyl)-2-[5-methoxy-2-[(1-methylimidazol-2-yl)sulfanylmethyl]-4-oxopyridin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O4S/c1-14(26)15-4-6-16(7-5-15)23-20(28)12-25-11-19(29-3)18(27)10-17(25)13-30-21-22-8-9-24(21)2/h4-11H,12-13H2,1-3H3,(H,23,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHTBRYOJIBCGEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C=C2CSC3=NC=CN3C)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-acetylphenyl)-2-(5-methoxy-2-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide, a compound with the CAS number 941958-54-9, has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 426.5 g/mol. The compound features a complex structure that integrates multiple functional groups, potentially contributing to its diverse biological activities.

| Property | Value |

|---|---|

| CAS Number | 941958-54-9 |

| Molecular Formula | C21H22N4O4S |

| Molecular Weight | 426.5 g/mol |

Antitumor Activity

Recent studies have indicated that compounds structurally related to this compound exhibit significant antitumor properties. For instance, thiazole-bearing molecules have shown cytotoxic effects against various cancer cell lines, suggesting that similar mechanisms may be at play for this compound due to the presence of a thiazole moiety in its structure.

Case Study:

In a comparative study, analogs of thiazole integrated with pyrrolidinone demonstrated IC50 values in the low micromolar range against cancer cell lines. This suggests that modifications in the molecular structure can enhance activity, indicating potential avenues for optimizing this compound for improved efficacy against tumors .

Antiviral Activity

Emerging research has pointed towards the antiviral potential of compounds similar to this compound. Notably, N-substituted isatin derivatives have shown promising inhibitory effects against SARS-CoV and SARS-CoV-2 main proteases. Given the structural similarities, it is plausible that this compound could exhibit similar antiviral properties.

Research Findings:

In one study, derivatives targeting SARS-CoV main protease exhibited IC50 values as low as 0.95 μM, underscoring the potential for developing antiviral agents from related chemical frameworks .

The biological activity of this compound may be attributed to its ability to interact with specific biological targets:

- Protein Interactions : Similar compounds have been shown to interact with proteins through hydrophobic contacts and hydrogen bonding.

- Enzyme Inhibition : The inhibition of key enzymes involved in cancer proliferation or viral replication is a likely mechanism.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing N-(4-acetylphenyl)-2-(5-methoxy-2-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide?

- Methodology : Synthesis typically involves multi-step reactions, including nucleophilic substitutions (e.g., thioether formation), acylation, and condensation. For example:

- Step 1 : Formation of the imidazole-thio intermediate via reaction of 1-methyl-1H-imidazole-2-thiol with a halogenated precursor under basic conditions (K₂CO₃/DMF) .

- Step 2 : Coupling the thioether intermediate with a 4-oxopyridine derivative via a Michael addition or nucleophilic displacement .

- Step 3 : Final acylation with 4-acetylphenylacetic acid chloride in anhydrous dichloromethane .

- Monitoring : TLC and HPLC are used to track reaction progress and purity .

Q. How is the structural integrity of this compound validated post-synthesis?

- Methodology : Combine spectroscopic techniques:

- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., methoxy, acetylphenyl, imidazole protons) .

- Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve crystal structures to confirm stereochemistry and bond angles .

Advanced Research Questions

Q. How can reaction yields be optimized for the thioether-forming step in the synthesis?

- Methodology :

- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity of the thiol group .

- Catalysis : Introduce phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate thioether formation .

- Temperature Control : Maintain 50–60°C to balance reaction rate and side-product formation .

- Data Contradiction : Conflicting reports on optimal pH (neutral vs. mildly basic) require empirical adjustment based on precursor solubility .

Q. What strategies address poor solubility of this compound in biological assays?

- Methodology :

- Co-solvents : Use DMSO-water mixtures (≤5% DMSO) to maintain solubility without denaturing proteins .

- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to enhance bioavailability, later cleaved in vivo .

- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to improve aqueous dispersion .

Q. How can conflicting bioactivity data (e.g., IC₅₀ variability) across studies be resolved?

- Methodology :

- Assay Standardization : Use uniform cell lines (e.g., HepG2 for cytotoxicity) and control for batch-to-batch compound purity .

- Metabolic Stability Testing : Evaluate cytochrome P450 interactions to identify metabolite interference .

- Structural Analog Comparison : Compare with derivatives (e.g., nitrophenyl or chlorophenyl analogs) to isolate structure-activity relationships .

Q. What computational methods predict binding modes of this compound with biological targets?

- Methodology :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., kinases) .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions .

- QSAR Analysis : Correlate substituent effects (e.g., methoxy vs. ethoxy) with activity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.